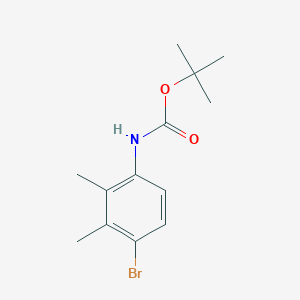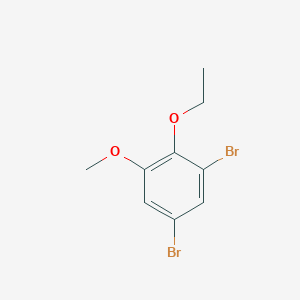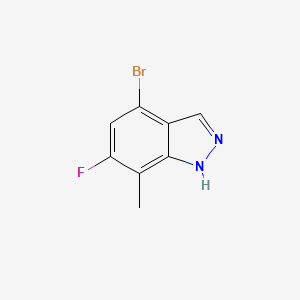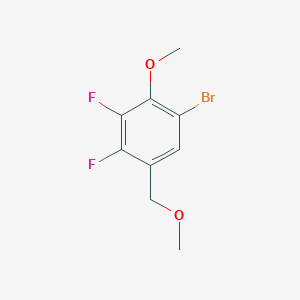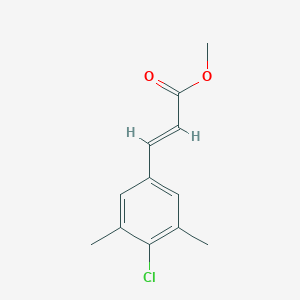
(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate, also known as M3CDMA, is an important and versatile compound in organic synthesis. It has a wide range of applications in the fields of medicinal chemistry, pharmaceuticals, and materials science. M3CDMA has been used in the synthesis of various compounds, such as amino acids, peptides, and other organic molecules. In addition, it has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents.
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a 4-chloro-3,5-dimethylphenyl group, which is similar to 4-chloro-3,5-dimethylphenol . This phenolic compound is known to be bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria .
Mode of Action
For instance, 4-chloro-3,5-dimethylphenol, a related compound, is known to have antimicrobial properties .
Biochemical Pathways
Given the potential antimicrobial properties of related compounds, it may interfere with the metabolic processes of bacteria, leading to their death .
Result of Action
If it shares similar properties with 4-chloro-3,5-dimethylphenol, it may exhibit bactericidal effects against certain types of bacteria .
Advantages and Limitations for Lab Experiments
(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate has several advantages for lab experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. It is also non-toxic and non-irritating, making it safe to use in the laboratory. Furthermore, it is non-carcinogenic and non-mutagenic, making it suitable for use in experiments involving human subjects. However, it has some limitations, such as its high cost and the need for specialized equipment and reagents.
Future Directions
There are several potential future directions for (E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to develop new synthesis methods for the compound. Additionally, further research could be done to explore its potential applications in drug discovery, material synthesis, and organic synthesis. Finally, further research could be done to explore its potential use in the development of new polymers, such as polycarbonates and polyesters.
Synthesis Methods
(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate can be synthesized using a variety of methods, including the Wittig reaction, the Suzuki-Miyaura reaction, and the Stille reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of a base. The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. The Stille reaction involves the reaction of an organostannane with an organohalide.
Scientific Research Applications
(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate has been used in numerous scientific research applications, such as drug discovery, material synthesis, and organic synthesis. In drug discovery, it has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. In material synthesis, it has been used in the synthesis of various polymers, such as polycarbonates and polyesters. In organic synthesis, it has been used in the synthesis of various compounds, such as amino acids, peptides, and other organic molecules.
properties
IUPAC Name |
methyl (E)-3-(4-chloro-3,5-dimethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8-6-10(4-5-11(14)15-3)7-9(2)12(8)13/h4-7H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBFUAILFRSUQA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


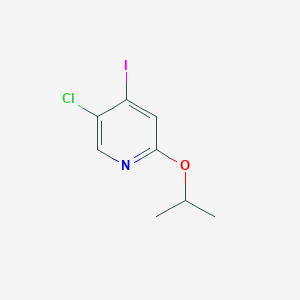
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)

![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)

